Cephalexin hydrochloride
Overview
Description
Cephalexin Hydrochloride is a first-generation cephalosporin antibiotic. It is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. This compound is effective against a broad spectrum of gram-positive and some gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephalexin Hydrochloride is synthesized from 7-aminocephalosporanic acid (7-ACA) and phenylglycine methyl ester (PGME) using penicillin acylase as a catalyst . The process involves the following steps:
Addition of L-Phenylglycine Ester Derivative: This is added to a 7-ADCA aqueous solution.
Enzyme Reaction: Immobilized penicillin acylase is added to catalyze the reaction.
Separation and Filtration: The reaction mixture is filtered to obtain cephalexin crude powder.
Crystallization: The crude powder is crystallized, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, cephalexin is produced using a similar enzymatic process but on a larger scale. The process is optimized for yield and purity, often involving continuous synthesis and separation techniques .
Chemical Reactions Analysis
Types of Reactions
Cephalexin Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed, leading to the inactivation of the antibiotic.
Oxidation: Cephalexin can be oxidized by hydroxyl radicals, leading to degradation.
Substitution: The amino group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Hydroxyl radicals generated from Fenton’s reagent.
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed
Hydrolysis: Inactive degradation products.
Oxidation: Various oxidized derivatives.
Substitution: Substituted cephalexin derivatives.
Scientific Research Applications
Cephalexin Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.
Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mechanism of Action
Cephalexin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cephradine: Similar structure and spectrum of activity but available in different formulations.
Cefadroxil: Another first-generation cephalosporin with a longer half-life.
Cefazolin: Used primarily for intravenous administration with a similar antibacterial spectrum.
Uniqueness
Cephalexin Hydrochloride is unique due to its oral bioavailability and broad-spectrum activity against both gram-positive and some gram-negative bacteria. It is also less susceptible to degradation by β-lactamase enzymes compared to penicillins .
Properties
CAS No. |
105879-42-3 |
---|---|
Molecular Formula |
C16H20ClN3O5S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |
InChI Key |
YHJDZIQOCSDIQU-OEDJVVDHSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15686-71-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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